N-(2-hydroxyethyl)-3-(pyrrolidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxyethyl)-3-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
N-(2-hydroxyethyl)-3-(pyrrolidine-1-sulfonyl)benzamide derivatives demonstrate significant antibacterial activity. For instance, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus. Specific derivatives showed notable activity against these bacteria, indicating the potential of these compounds in antibacterial applications (Mobinikhaledi et al., 2006).
Synthesis and Process Improvement
Research has been conducted to improve the synthesis process of similar compounds, such as 2-Hydroxy-N-(pyridin-4-yl)benzamide. This research investigates various reaction conditions to optimize product yield, demonstrating the ongoing efforts to enhance the synthesis efficiency of benzamide derivatives (Dian, 2010).
Neurotransmitter Activity
Studies on Benzamide antipsychotics, which are structurally similar to this compound, have revealed insights into their classification and structure-activity relationships (QSAR). These compounds differ from first-generation antipsychotics in their clinical roles and structures, and their antipsychotic activity is enhanced by specific structural features (Guo Jun, 2011).
Acyl Transfer Reagent Applications
The compound has been utilized in the development of new acyl transfer reagents. For example, polystyryl N-methyl-N-acyl sulfonamide resins, which can be prepared using similar benzamide structures, have been used to synthesize N-substituted amides, highlighting its utility in organic synthesis (Li et al., 2004).
Radiopharmaceutical Synthesis
Benzamide derivatives are also relevant in the synthesis of radiopharmaceuticals. Compounds like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized for the preparation of radiolabeled compounds, which are crucial in medical diagnostics and research (Bobeldijk et al., 1990).
Crystal Structure Analysis
The crystal structures of benzamide derivatives, such as N-p-Methylbenzyl benzamide, have been analyzed. These studies provide valuable information for understanding the molecular interactions and properties of these compounds, which is essential for their application in various scientific fields (Luo & Huang, 2004).
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-9-6-14-13(17)11-4-3-5-12(10-11)20(18,19)15-7-1-2-8-15/h3-5,10,16H,1-2,6-9H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPPYVICJBYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.